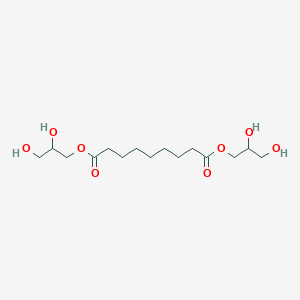

Bis(2,3-dihydroxypropyl) nonanedioate

Description

Significance of Bio-based Esters Derived from Dicarboxylic Acids and Polyols

The shift towards a bio-based economy has underscored the importance of developing chemicals and materials from renewable feedstocks. Bio-based esters, synthesized from naturally derived dicarboxylic acids and polyols (polyhydric alcohols), are at the forefront of this movement. These compounds are pivotal in the creation of biodegradable polymers, which offer a sustainable alternative to their petroleum-based counterparts. tandfonline.com

The use of dicarboxylic acids and polyols from renewable sources allows for the synthesis of aliphatic polyesters that are not only biocompatible but also possess physical and chemical properties comparable to conventional plastics. tandfonline.com Furthermore, the degradation products of these polyesters are often non-toxic and can be metabolized by naturally occurring microorganisms, thus minimizing environmental impact. tandfonline.com The enzymatic synthesis of these polyesters represents a green alternative to traditional chemical catalysis, which often requires harsh reaction conditions. nih.gov

Contextualizing Nonanedioic Acid (Azelaic Acid) as a Renewable Building Block in Organic Synthesis

Nonanedioic acid, more commonly known as azelaic acid, is a nine-carbon saturated dicarboxylic acid. It is a naturally occurring compound found in grains such as wheat, rye, and barley. mdpi.com Industrially, it is produced by the ozonolysis of oleic acid, a monounsaturated fatty acid abundant in various vegetable oils. tandfonline.com

Azelaic acid serves as a valuable bio-based monomer for the synthesis of a range of products, including biodegradable and sustainable polymers, plasticizers, and lubricants. nih.gov Its bifunctional nature, with a carboxylic acid group at each end of its nine-carbon chain, allows it to react with diols or polyols to form polyesters. tandfonline.com The length of its aliphatic chain imparts flexibility to the resulting polymer backbone.

Role of Glycerol (B35011) and its Derivatives as Versatile Bio-sourced Intermediates

Glycerol (propane-1,2,3-triol) is a simple polyol that is readily available as a byproduct of biodiesel production from the hydrolysis of vegetable oils and animal fats. tandfonline.com This abundance has made it an attractive and low-cost renewable feedstock for the chemical industry. tandfonline.com As a trifunctional molecule with three hydroxyl groups, glycerol can be esterified with dicarboxylic acids to produce polyesters with varying degrees of cross-linking and branching. tandfonline.comnih.gov

The versatility of glycerol extends to its derivatives, which are used in a wide range of applications. The direct esterification of glycerol is a key reaction for producing valuable bio-based chemicals. The synthesis of esters and polyesters from the reaction of glycerol and azelaic acid is an area of active research, with applications in the cosmetics industry. google.com

Academic Research Landscape of Bis(2,3-dihydroxypropyl) Nonanedioate (B1229846)

A thorough review of the current academic literature reveals a significant focus on the polymerization of azelaic acid and glycerol to form polyesters, often referred to as poly(glycerol azelate). tandfonline.comnih.govresearchgate.net These studies explore various synthesis methods, including catalyst-free polyesterification and enzymatic reactions, and characterize the resulting polymers' thermal and mechanical properties. tandfonline.comnih.gov

However, there is a notable lack of specific research dedicated solely to the discrete diester molecule, Bis(2,3-dihydroxypropyl) nonanedioate. While this compound is the fundamental repeating unit of linear poly(glycerol azelate), the academic focus has predominantly been on the synthesis and characterization of the polymeric materials themselves. Research into the isolation, purification, and detailed characterization of the monomeric or dimeric esters of azelaic acid and glycerol is less prevalent. nih.gov

The synthesis of related diesters, such as those involving resveratrol (B1683913) and azelaic acid, has been reported, detailing the reaction conditions and spectroscopic characterization of the final products. mdpi.com This suggests that the synthesis and characterization of this compound are achievable, though not widely documented. The primary research thrust in this area is evidently directed towards the development and application of the resulting biodegradable polymers rather than the study of the monomeric diester in isolation.

Table 1: Properties of Precursor Molecules

| Compound | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Source |

|---|---|---|---|---|

| Azelaic Acid | C₉H₁₆O₄ | 188.22 | 107 | tandfonline.com |

| Glycerol | C₃H₈O₃ | 92.09 | 17.8 | tandfonline.com |

Table 2: Research Focus on Azelaic Acid and Glycerol Derivatives

| Research Area | Key Findings | Representative References |

|---|---|---|

| Polyester (B1180765) Synthesis | Successful synthesis of elastic polyesters via catalyst-free polyesterification of glycerol, azelaic acid, and succinic acid. Thermal stability increases with a higher azelate unit content. | tandfonline.com |

| Enzymatic Synthesis | Lipase-catalyzed esterification of glycerol with dicarboxylic acids to produce mono- and diesterified glycerol adducts for use in biodegradable polymers and surfactants. | nih.gov |

| Cosmetic Applications | Development of polyglycerol-azelaic acid polyesters for use in cosmetic compositions. | google.com |

| Chemo-enzymatic Synthesis | Synthesis of azelaic acid from oleic acid via a chemo-enzymatic route involving epoxidation and oxidative cleavage. | mdpi.com |

Properties

CAS No. |

95612-30-9 |

|---|---|

Molecular Formula |

C15H28O8 |

Molecular Weight |

336.38 g/mol |

IUPAC Name |

bis(2,3-dihydroxypropyl) nonanedioate |

InChI |

InChI=1S/C15H28O8/c16-8-12(18)10-22-14(20)6-4-2-1-3-5-7-15(21)23-11-13(19)9-17/h12-13,16-19H,1-11H2 |

InChI Key |

MLZFWBOTPATWKQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC(=O)OCC(CO)O)CCCC(=O)OCC(CO)O |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization Methodologies of Bis 2,3 Dihydroxypropyl Nonanedioate

Isolation and Identification of the Compound from Natural Sources

Bis(2,3-dihydroxypropyl) nonanedioate (B1229846) is a diester of nonanedioic acid and glycerol (B35011). While the compound itself is not extensively documented as a directly isolated natural product, its constituent acid, nonanedioic acid, also known as azelaic acid, is found in nature. Azelaic acid is a naturally occurring saturated dicarboxylic acid present in grains such as wheat, rye, and barley. atamanchemicals.comazelaic.comnih.gov It is also produced by the yeast Malassezia furfur (also known as Pityrosporum ovale), which is a common fungus found on human skin. atamanchemicals.com The industrial production of azelaic acid is often achieved through the ozonolysis of oleic acid, a monounsaturated fatty acid found in various vegetable oils. atamanchemicals.comazelaic.com

The isolation of azelaic acid from natural sources like grains typically involves extraction processes. For instance, studies have reported the extraction of azelaic acid from different wheat samples. nih.gov The biosynthesis of Bis(2,3-dihydroxypropyl) nonanedioate would involve the esterification of azelaic acid with glycerol, a ubiquitous polyol in biological systems.

Application of Spectroscopic Techniques for Structure Determination

Spectroscopic methods are fundamental to the structural elucidation of organic compounds like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecule's architecture, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide key structural information.

¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the glycerol and nonanedioate moieties. The protons of the glycerol backbone would appear as a complex set of multiplets due to splitting by adjacent protons. aocs.orgmdpi.com The protons on the carbons bearing the hydroxyl groups and the ester linkage would be deshielded and appear at a lower field. The long methylene chain of the nonanedioate part would exhibit overlapping signals in the aliphatic region of the spectrum. The protons alpha to the carbonyl groups of the ester would be shifted downfield compared to the other methylene protons in the chain.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be significantly deshielded, appearing in the range of 170-180 ppm. libretexts.org The carbons of the glycerol moiety attached to the ester oxygen would also be deshielded. The carbons in the long alkyl chain of the nonanedioate would have characteristic chemical shifts in the aliphatic region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | - | ~173 |

| Methylene Alpha to C=O | ~2.3 (triplet) | ~34 |

| Methylene Beta to C=O | ~1.6 (multiplet) | ~25 |

| Central Methylenes of Nonanedioate | ~1.3 (multiplet) | ~29 |

| Glycerol CH₂ attached to Ester | ~4.2 (multiplet) | ~65 |

| Glycerol CH attached to OH | ~3.9 (multiplet) | ~70 |

| Glycerol CH₂ attached to OH | ~3.6 (multiplet) | ~63 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) would be suitable.

The mass spectrum would show a peak corresponding to the molecular ion or a related adduct (e.g., [M+Na]⁺ or [M+H]⁺). High-resolution mass spectrometry would allow for the determination of the exact molecular formula.

Fragmentation analysis in MS/MS experiments would reveal characteristic losses. Common fragmentation pathways for esters include the cleavage of the C-O bond to form an acylium ion. libretexts.orglibretexts.org For this molecule, fragmentation would likely involve the loss of one or both of the 2,3-dihydroxypropyl groups. Fragmentation of the nonanedioate chain could also occur. The fragmentation of dicarboxylic acids often involves losses of water and carbon dioxide. researchgate.netnih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Description | Predicted m/z |

| [M+H]⁺ | Protonated Molecular Ion | 351.2 |

| [M - C₃H₇O₃]⁺ | Loss of one 2,3-dihydroxypropyl group | 260.1 |

| [M - 2(C₃H₇O₃)]⁺ | Loss of both 2,3-dihydroxypropyl groups | 169.1 |

| [C₉H₁₅O₃]⁺ | Acylium ion from nonanedioate | 171.1 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would show a strong, characteristic absorption band for the ester carbonyl (C=O) stretch, typically in the region of 1730-1750 cm⁻¹. spectroscopyonline.com The presence of hydroxyl (-OH) groups from the glycerol moieties would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. youtube.com The C-O stretching vibrations of the ester group would appear in the 1000-1300 cm⁻¹ region. spectroscopyonline.com The C-H stretching vibrations of the aliphatic methylene groups would be observed around 2850-2960 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3200-3600 (broad) |

| C-H (Alkane) | Stretching | 2850-2960 |

| C=O (Ester) | Stretching | 1730-1750 (strong) |

| C-O (Ester) | Stretching | 1000-1300 |

Chromatographic Methods in the Purification and Purity Assessment

Chromatographic techniques are essential for the purification of this compound and for assessing its purity. Given its structure, a combination of chromatographic methods would be effective.

Column Chromatography: For the initial purification, column chromatography using a silica gel stationary phase would be a suitable method. A gradient elution system with a mixture of nonpolar and polar solvents (e.g., hexane and ethyl acetate) would allow for the separation of the desired compound from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique that can be used for both purification and purity assessment. A reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be appropriate for separating this moderately polar compound. gerli.com The elution order in reversed-phase HPLC is generally based on polarity, with less polar compounds having longer retention times.

Gas Chromatography (GC): Due to the relatively low volatility and the presence of free hydroxyl groups, direct analysis of this compound by gas chromatography may be challenging. However, derivatization of the hydroxyl groups to form more volatile silyl ethers could enable GC analysis for purity assessment. creative-proteomics.com

The purity of the isolated compound would be confirmed by the presence of a single, sharp peak in the chromatogram from HPLC or GC analysis.

Synthetic Strategies for Bis 2,3 Dihydroxypropyl Nonanedioate and Analogous Polyol Diesters

Conventional Esterification Approaches for Dicarboxylic Acids with Polyols

Conventional esterification represents a foundational approach for the synthesis of polyesters, including bis(2,3-dihydroxypropyl) nonanedioate (B1229846), through the reaction of dicarboxylic acids with polyols like glycerol (B35011). These methods are broadly categorized into catalyst-free and catalyzed processes, each with distinct characteristics and applications.

Catalyst-Free Polyesterification Processes

Catalyst-free polyesterification, often referred to as thermal polycondensation, relies on high temperatures and vacuum to drive the esterification reaction forward by removing the water byproduct. mdpi.com This method, while straightforward, typically requires elevated temperatures, often in the range of 140 to 220°C, to achieve a reasonable reaction rate. cumhuriyet.edu.tr The reaction progresses slowly at lower temperatures (120-140°C) with negligible water removal. cumhuriyet.edu.tr

A significant challenge in catalyst-free processes is the potential for side reactions and thermal degradation of the reactants and products, especially at the high temperatures required for polymerization. nih.gov Additionally, achieving high molecular weight polyesters can be difficult without the use of a catalyst, often resulting in products with a limited molecular weight of less than 30,000 g/mol . mdpi.com The volatility of some monomers at high temperatures can also be a concern, necessitating careful control of reaction conditions. nih.gov Despite these limitations, the absence of a catalyst simplifies product purification, as there are no catalyst residues to be removed.

Catalyzed Esterification Methodologies

To overcome the limitations of catalyst-free methods, various catalysts are employed to accelerate the esterification reaction, allowing for lower reaction temperatures and potentially higher molecular weight polymers. These catalysts can be broadly classified into acid catalysts and metal-based catalysts.

Acid Catalysis: Inorganic acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are effective catalysts for polyesterification. mdpi.comijcce.ac.ir For instance, the esterification of dicarboxylic acids with alcohols can be successfully carried out in the presence of a small percentage of concentrated sulfuric acid. ijcce.ac.ir Similarly, the use of inorganic acids as catalysts in the polycondensation of adipic or sebacic acid with aliphatic diols has proven effective in producing aliphatic polyesters with significant molecular weights at milder temperatures and lower vacuum conditions. mdpi.com Strong Brønsted acids, such as bis(perfluoroalkanesulfonyl)imide, have also demonstrated high activity in dehydration polycondensations of dicarboxylic acids and diols at temperatures below 100°C. nih.gov

Metal-Based Catalysis: A wide range of metal-based catalysts, including those based on tin, titanium, and scandium, are utilized in polyesterification. mdpi.comnih.gov For example, scandium triflates have been used for the bulk polycondensation of methyl esters of dicarboxylic acids with diols under mild conditions. mdpi.com These catalysts can often be recovered and reused, adding to the economic feasibility of the process. mdpi.com However, it is important to note that some metal-based catalysts, such as those based on titanium, can also promote degradation reactions. mdpi.com

The choice of catalyst can significantly influence the reaction kinetics and the properties of the resulting polyester (B1180765). For example, in the synthesis of furan-based polyesters, catalysts such as tetraalkyl titanates and antimony trioxide are active at temperatures exceeding 200°C. mdpi.com The selection of an appropriate catalyst is therefore a critical parameter in designing an efficient esterification process.

Enzymatic Synthesis and Biocatalysis for Regio- and Enantioselective Production of Dihydroxypropyl Esters

Enzymatic synthesis, employing lipases as biocatalysts, offers a milder and more selective alternative to conventional chemical catalysis for the production of dihydroxypropyl esters. nih.gov Lipases can catalyze esterification reactions under gentle conditions, often leading to higher regioselectivity and enantioselectivity, which is particularly important when dealing with polyfunctional molecules like glycerol. nih.gov

The use of lipases, such as those from Candida antarctica (CALB), Mucor miehei, Pseudomonas aeruginosa, and Candida cylindracea, has been successfully demonstrated for the polycondensation of dicarboxylic acids with diols. mdpi.com Solvent-free conditions with CALB have shown particularly promising results. mdpi.com Enzymatic catalysis can be advantageous in avoiding the harsh conditions and potential side reactions associated with traditional acid or metal catalysis. nih.gov

A key challenge in enzymatic polyesterification is the efficient removal of the water byproduct to shift the reaction equilibrium towards polymer formation. nih.gov Another consideration is the cost of the enzyme and the need for its separation from the final product. mdpi.com Despite these challenges, the high selectivity of enzymes makes them valuable tools for the synthesis of well-defined polyesters with specific functionalities. For instance, enzymatic methods have been explored for the regioselective monoacylation of glycerol, preferentially targeting the primary hydroxyl group. mdpi.com

Investigation of Reaction Conditions and Their Impact on Yield and Selectivity

The yield and selectivity of the synthesis of bis(2,3-dihydroxypropyl) nonanedioate and analogous polyol diesters are significantly influenced by various reaction parameters. Careful optimization of these conditions is crucial for maximizing product formation and minimizing unwanted side products.

Temperature: Reaction temperature is a critical factor. In conventional esterification, higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can cause thermal degradation of the reactants and products, leading to discoloration and the formation of byproducts. nih.gov For instance, in the polycondensation of dicarboxylic acids with diols, temperatures are often incrementally increased from 140°C to 220°C. cumhuriyet.edu.tr In catalyzed reactions, the choice of catalyst can allow for lower operating temperatures. For example, some strong Brønsted acid catalysts are effective at temperatures below 100°C. nih.gov

Molar Ratio of Reactants: The stoichiometry of the dicarboxylic acid and the polyol plays a crucial role in determining the structure and molecular weight of the resulting polyester. An excess of the diol is often used to compensate for its potential loss due to volatility at high reaction temperatures. cumhuriyet.edu.trnih.gov In industrial practice, a 5-15% excess of the diol is common. cumhuriyet.edu.tr The molar ratio of reactants can also influence the degree of polymerization and the prevalence of side reactions.

Catalyst Concentration: In catalyzed reactions, the concentration of the catalyst affects the reaction rate. While higher catalyst loading can accelerate the reaction, it may also increase the likelihood of side reactions and complicate product purification. The optimal catalyst concentration needs to be determined experimentally for each specific system.

Removal of Byproducts: The continuous removal of water, a byproduct of esterification, is essential to drive the reaction towards the formation of the diester. This is typically achieved by applying a vacuum or using a Dean-Stark apparatus. cumhuriyet.edu.trijcce.ac.ir Inefficient water removal can limit the conversion and the final molecular weight of the polyester.

The interplay of these reaction conditions is complex, and their optimization is key to achieving high yields and selectivity in the synthesis of this compound and related compounds.

Development of Green Chemistry Principles in Diester Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of polyesters to develop more environmentally benign and sustainable processes. Key areas of focus include the use of renewable resources, solvent-free reaction conditions, and the development of recyclable catalysts.

Use of Bio-based Monomers: There is a growing interest in utilizing dicarboxylic acids and polyols derived from renewable resources. mdpi.com For example, nonanedioic acid (azelaic acid) can be produced from oleic acid, a component of many vegetable oils. Glycerol is a readily available byproduct of biodiesel production. The use of such bio-based monomers reduces the reliance on petrochemical feedstocks.

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent, known as bulk polymerization, is a key principle of green chemistry. This approach eliminates the environmental and safety concerns associated with the use of volatile organic solvents. mdpi.com Many polyesterification reactions, both catalyzed and uncatalyzed, can be performed under solvent-free conditions. mdpi.comcumhuriyet.edu.tr

Development of Recyclable and Benign Catalysts: The development of catalysts that are non-toxic, efficient, and easily separable from the reaction mixture is another important aspect of green chemistry. Solid acid catalysts, such as polymer-supported scandium trifluoromethanesulfonate, offer the advantage of easy recovery and reuse. researchgate.net Enzymatic catalysis, as discussed earlier, also aligns with green chemistry principles due to its mild reaction conditions and high selectivity, although the cost and stability of enzymes can be limiting factors. nih.gov Strong Brønsted acids that can be sublimated and recovered after the reaction also present a green alternative. nih.gov

By incorporating these green chemistry principles, the synthesis of this compound and other polyol diesters can be made more sustainable and environmentally friendly.

Theoretical and Computational Investigations of Long Chain Diesters and Polyol Esters

Molecular Modeling and Simulation Studies for Conformational Analysis

The conformational landscape of long-chain diesters and polyol esters like Bis(2,3-dihydroxypropyl) nonanedioate (B1229846) is crucial for understanding their physical properties and biological interactions. Molecular modeling and simulation techniques are powerful tools to explore the vast number of possible conformations and identify low-energy, stable structures.

Molecular dynamics (MD) simulations, in particular, provide insights into the dynamic behavior of these molecules. mdpi.comresearchgate.netippi.ac.irmdpi.comfigshare.com For a molecule like Bis(2,3-dihydroxypropyl) nonanedioate, with its flexible nonanedioate backbone and two dihydroxypropyl groups, a multitude of rotational degrees of freedom exist. The folding of the long polymer chain is influenced by intramolecular and intermolecular forces. mdpi.com MD simulations can track the trajectory of each atom over time, allowing for the characterization of conformational changes, such as the folding and extension of the alkyl chain and the orientation of the ester and hydroxyl groups. mdpi.com

Computational studies on similar long-chain molecules, such as alkanes and their derivatives, have shown that the aliphatic chains tend to adopt specific orientations to maximize favorable van der Waals interactions. nih.govnih.gov In the case of this compound, the presence of polar hydroxyl and ester groups introduces the potential for intramolecular hydrogen bonding, which can significantly influence the preferred conformations. These interactions can lead to more compact or folded structures compared to a simple long-chain alkane.

The conformational analysis of related ester-containing molecules, such as mdpi.comPCBM, has demonstrated that steric hindrance between bulky groups can strongly restrict bond rotations, leading to a limited number of stable conformers. cwu.edu For this compound, while the groups are not as bulky, steric effects will still play a role in determining the energetically favorable dihedral angles along the carbon backbone and around the ester bonds. Computational methods can be employed to systematically rotate key bonds and calculate the corresponding energy profile, revealing the energy barriers between different conformations. nih.govacs.org

Below is an illustrative data table showcasing the kind of results that can be obtained from conformational analysis studies on a molecule like this compound. The values are hypothetical and based on typical energy differences observed in similar flexible molecules.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Description |

|---|---|---|---|

| Extended Chain | 0.00 | ~180 (all C-C-C-C) | The nonanedioate backbone is in a linear, fully extended conformation. |

| Folded (Hairpin) | -1.5 | Variable | The alkyl chain is folded back on itself, stabilized by van der Waals forces. |

| Intramolecular H-Bonded 1 | -2.8 | Variable | Hydrogen bond between a hydroxyl group and an ester carbonyl oxygen. |

| Intramolecular H-Bonded 2 | -2.5 | Variable | Hydrogen bond between two hydroxyl groups on the same propanediol moiety. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. mdpi.comresearchgate.netjst.go.jpnih.govresearchgate.netnih.gov For this compound, DFT calculations can provide valuable information about its reactivity, stability, and spectroscopic characteristics.

One of the key applications of DFT is the calculation of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. jst.go.jp For this compound, the HOMO is likely to be localized on the oxygen atoms of the hydroxyl and ester groups, which are the sites of highest electron density. The LUMO, on the other hand, would likely be centered around the carbonyl carbons of the ester groups, which are electrophilic centers.

DFT can also be used to calculate a range of other molecular properties, including:

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. jst.go.jp For this compound, the MEP would show negative potential (electron-rich regions) around the oxygen atoms and positive potential (electron-poor regions) around the acidic hydrogen atoms of the hydroxyl groups and the carbons of the carbonyl groups. This information is crucial for understanding intermolecular interactions.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By comparing the calculated vibrational frequencies with experimental data, the structure of the molecule can be confirmed. For this compound, characteristic vibrational modes would include the C=O stretching of the ester groups, the O-H stretching of the hydroxyl groups, and the C-O stretching of the ester and alcohol functionalities.

The following table presents hypothetical DFT-calculated properties for this compound, based on typical values for similar ester and polyol compounds.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability, likely from oxygen lone pairs. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability, likely at the carbonyl carbons. |

| HOMO-LUMO Gap | 5.7 eV | Suggests relatively high kinetic stability. |

| Dipole Moment | 3.2 D | Indicates a moderately polar molecule. |

| C=O Stretch Frequency | 1735 cm-1 | Characteristic IR absorption for the ester carbonyl group. |

| O-H Stretch Frequency | 3450 cm-1 | Characteristic IR absorption for the hydroxyl groups. |

Analysis of Intermolecular Interactions and Self-Assembly in Ester Systems

The intermolecular interactions of this compound are expected to be complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and van der Waals forces. These interactions govern the macroscopic properties of the substance, such as its melting point, boiling point, and viscosity, as well as its ability to self-assemble into ordered structures.

The most significant intermolecular interaction for this molecule is likely to be hydrogen bonding, due to the presence of four hydroxyl groups. These hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of an extensive network of hydrogen bonds between molecules. The ester carbonyl oxygens can also act as hydrogen bond acceptors. Molecular dynamics simulations of glycerol-containing systems have shown that glycerol (B35011) can significantly impact the organization of surrounding molecules through hydrogen bonding. researchgate.netmdpi.comresearchgate.net

In addition to hydrogen bonding, the polar ester groups will contribute to dipole-dipole interactions. The long nonanedioate chain, being nonpolar, will primarily interact through weaker van der Waals forces (London dispersion forces). Computational studies on the self-assembly of long-chain alkanes and fatty acids have demonstrated that these molecules can form well-ordered monolayers and other aggregates, driven by the optimization of van der Waals interactions between the alkyl chains. nih.govnih.govresearchgate.net

For this compound, a balance between these different types of interactions will determine its self-assembly behavior. It is plausible that this molecule could form structures such as micelles or bilayers in aqueous environments, with the hydrophilic dihydroxypropyl groups oriented towards the water and the hydrophobic nonanedioate chains forming the core. In the solid state, a crystalline structure with a well-defined arrangement of molecules to maximize hydrogen bonding and van der Waals interactions would be expected.

Computational simulations can be used to model the aggregation of multiple this compound molecules to study their self-assembly process. acs.orgnih.gov By analyzing the radial distribution functions and the orientation of the molecules in the simulation box, the formation of ordered structures can be identified and characterized. acs.orgpku.edu.cn

The table below summarizes the types of intermolecular interactions expected for this compound and their potential impact on its properties.

| Interaction Type | Participating Groups | Relative Strength | Effect on Properties |

|---|---|---|---|

| Hydrogen Bonding | -OH --- -OH, -OH --- O=C | Strong | Increases boiling point, viscosity, and water solubility. Drives self-assembly. |

| Dipole-Dipole | Ester groups (C=O, C-O) | Moderate | Contributes to cohesion and influences miscibility with polar solvents. |

| van der Waals | Nonanedioate alkyl chain | Weak | Important for packing in the solid state and in nonpolar environments. |

Computational Approaches in Predicting Reaction Mechanisms and Selectivity for Diester Formation

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the formation of diesters like this compound. nih.govresearchgate.netresearchgate.netbenthamdirect.comacs.org DFT calculations are commonly employed to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, and products. dergipark.org.tr

The formation of this compound typically involves the esterification of nonanedioic acid with two molecules of 2,3-dihydroxypropane (glycerol). This reaction is often catalyzed by an acid. Computational studies can be used to investigate different possible reaction pathways, such as the addition-elimination mechanism, which is common for esterification. nih.gov

In the acid-catalyzed addition-elimination mechanism, the first step is the protonation of the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. This is followed by proton transfer and the elimination of a water molecule to yield the ester. For the formation of a diester, this process occurs at both ends of the dicarboxylic acid.

Computational modeling can be used to calculate the activation energies for each step in the proposed mechanism. The step with the highest activation energy is the rate-determining step of the reaction. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. For example, DFT calculations have been used to study the transesterification of triglycerides to produce biodiesel, providing insights into the reaction mechanism and the role of catalysts. researchgate.net

Furthermore, computational methods can help in understanding the selectivity of the reaction. For instance, if there are competing reaction sites, calculations can predict which site is more likely to react based on the calculated activation barriers. In the case of the formation of this compound from a polyol like glycerol, there could be selectivity issues if the hydroxyl groups of the polyol have different reactivities. Computational studies can help in rationalizing and predicting such selectivity.

Below is a hypothetical data table illustrating the kind of information that can be obtained from a computational study of the reaction mechanism for the formation of one of the ester linkages in this compound.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| 1. Protonation of Carbonyl | The carboxylic acid is protonated by the acid catalyst. | 5.2 |

| 2. Nucleophilic Attack | The alcohol attacks the protonated carbonyl carbon. | 15.8 |

| 3. Proton Transfer | A proton is transferred from the attacking alcohol to one of the hydroxyl groups of the tetrahedral intermediate. | 8.1 |

| 4. Water Elimination | A water molecule is eliminated, and the carbonyl group is reformed. | 12.5 |

Future Research Trajectories and Academic Challenges in Bis 2,3 Dihydroxypropyl Nonanedioate Chemistry

Discovery of Novel Synthetic Pathways and Process Intensification

While Bis(2,3-dihydroxypropyl) nonanedioate (B1229846) can be isolated from natural sources like the seeds of Croton tiglium, its large-scale application necessitates efficient and sustainable synthetic routes. Future research will likely focus on moving beyond traditional synthesis to more advanced and intensified processes.

Novel Synthetic Pathways: The primary route to this diester is through the esterification of nonanedioic acid (azelaic acid) with a glycerol-derived C3-polyol. A key challenge is the selective and efficient reaction to form the desired diester without significant side product formation. Promising research avenues include:

Enzymatic Catalysis: Lipases and esterases offer high selectivity under mild conditions, reducing energy consumption and minimizing byproducts. This "green chemistry" approach can lead to high-purity products.

Chemo-catalytic Routes: Development of novel heterogeneous catalysts can simplify product purification and catalyst recycling. For instance, solid acid catalysts or organocatalysts could replace traditional corrosive mineral acids. A known synthesis for the analogous compound, Bis(2,3-dihydroxypropyl) azelate, involves reacting azelaic acid with glycidol (B123203) using a chromium salt catalyst, demonstrating a viable chemical approach.

Process Intensification: To make the synthesis of Bis(2,3-dihydroxypropyl) nonanedioate economically viable and environmentally friendly, process intensification is crucial. This involves developing technologies that are smaller, safer, and more energy-efficient than traditional batch reactors. tue.nl Key strategies include:

Reactive Distillation: This technique combines chemical reaction and product separation into a single unit. tue.nlacs.org For polyesterification, the continuous removal of water (a byproduct) shifts the reaction equilibrium, leading to higher conversion rates and shorter reaction times. tue.nlresearchgate.net

Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate reaction rates, leading to higher yields in shorter times and potentially reducing energy consumption compared to conventional heating methods. researchgate.net

Continuous Flow Reactors: Shifting from batch to continuous production can improve consistency, reduce waste, and allow for better process control and safety. acs.org

| Pathway | Key Features | Advantages | Challenges |

|---|---|---|---|

| Traditional Esterification | Nonanedioic acid + Glycerol (B35011) with acid catalyst | Well-established chemistry | High temperatures, potential side reactions, corrosive catalysts |

| Enzymatic Catalysis | Lipase-catalyzed reaction | High selectivity, mild conditions, environmentally friendly | Enzyme cost and stability, slower reaction rates |

| Reactive Distillation | Simultaneous reaction and water removal | Increased conversion, reduced reaction time, energy efficient tue.nl | Complex process design and control |

| Microwave-Assisted Synthesis | Rapid heating via microwave irradiation | Drastically reduced reaction times, improved yields researchgate.net | Scalability, equipment cost |

Advanced Spectroscopic Characterization of Complex Diester Polymer Systems

The structural elucidation of this compound has been achieved through spectroscopic data analysis. However, when this monomer is used to create complex polymers, advanced characterization becomes essential to understand the resulting material's structure and properties. Future research must employ a suite of sophisticated spectroscopic techniques to analyze the complex architectures of polymers derived from this tetra-functional monomer, which can include hyperbranched or cross-linked systems.

Key techniques and their future applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1D NMR (¹H and ¹³C): While fundamental for confirming the basic structure, its application will extend to quantifying the degree of branching and identifying different types of ester linkages within the polymer.

2D NMR (COSY, HSQC, HMBC): These techniques are crucial for resolving complex, overlapping signals in polymers, allowing for unambiguous assignment of protons and carbons and mapping the connectivity within the polymer backbone. This is vital for understanding how the monomer units are linked.

Mass Spectrometry (MS):

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This is a powerful tool for determining the molecular weight distribution of polymers and identifying end-groups and cyclic byproducts that can form during polymerization.

Infrared (IR) and Raman Spectroscopy:

Fourier-Transform Infrared (FTIR) Spectroscopy: Will be used for monitoring the polymerization process in-situ by tracking the disappearance of hydroxyl groups and the appearance of new ester bonds.

Raman Spectroscopy: Can provide complementary information on polymer chain conformation and crystallinity.

| Technique | Information Obtained | Academic Challenge |

|---|---|---|

| 2D NMR Spectroscopy | Detailed polymer architecture, branching, and connectivity | Resolving complex spectra of high molecular weight or cross-linked polymers |

| MALDI-TOF MS | Molecular weight distribution, end-group analysis, cyclic species identification | Matrix selection and fragmentation issues for complex polymer structures |

| In-situ FTIR/Raman | Real-time reaction kinetics and monitoring of functional group conversion | Developing robust probes and methodologies for industrial process conditions |

Expanded Computational Modeling for Predicting Material Performance

The experimental development and testing of new polymers is time-consuming and expensive. Expanded computational modeling offers a powerful alternative to accelerate the design of materials based on this compound. By simulating material properties, researchers can screen potential polymer structures and predict their performance before synthesis.

Future research directions in this area include:

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of polymer chains at the atomic level. mdpi.com This allows for the prediction of bulk properties such as glass transition temperature, density, and mechanical modulus. mdpi.comacs.org For polymers derived from this compound, MD can help understand how factors like cross-link density affect thermal and mechanical stability. mdpi.com

Finite Element Analysis (FEA): Once material properties are predicted by MD or determined experimentally, FEA can be used to simulate the performance of a component made from the material under real-world conditions, such as stress and strain. researchgate.net This is crucial for engineering applications.

Machine Learning (ML): ML models can be trained on existing polymer datasets to predict the properties of new polymers from their chemical structure. acs.orgllnl.gov This data-driven approach can rapidly screen vast numbers of potential polymer structures derived from this compound to identify candidates with desired properties, such as high tensile strength or specific thermal behavior. stam-journal.orgmdpi.com

Exploration of Structure-Function Relationships in Derived Polymeric Materials

The unique structure of this compound—a linear C9 dicarboxylic acid core with two dihydroxypropyl groups—offers intriguing possibilities for tailoring material properties. A central academic challenge is to systematically explore and understand the relationship between the molecular structure of polymers derived from this monomer and their macroscopic functions. madisongroup.com

Functionality and Cross-linking: With four hydroxyl groups, this monomer can act as a cross-linker in polyester (B1180765) or polyurethane synthesis. Research will focus on controlling the degree of cross-linking to tune material properties, from flexible elastomers to rigid thermosets.

Biodegradability: The presence of ester bonds in the backbone suggests that polymers derived from this monomer could be biodegradable. uni-konstanz.de A key research area will be to study how the polymer architecture (linear vs. branched vs. cross-linked) influences the rate and mechanism of hydrolytic or enzymatic degradation. uni-konstanz.de

Thermal and Mechanical Properties: The long aliphatic chain of the nonanedioate segment will impart flexibility and hydrophobicity, while the potential for hydrogen bonding from the hydroxyl groups can enhance intermolecular interactions. osti.govumn.edu Systematic studies will be needed to correlate monomer composition and polymer architecture with properties like tensile strength, elasticity, and thermal stability. madisongroup.comosti.gov

Development of Sustainable and Circular Economy Approaches for Diester Production and Application

Integrating this compound and its derived polymers into a circular economy is a critical goal for long-term sustainability. researchgate.net This involves developing green production methods and ensuring the material can be effectively recycled at the end of its life.

Sustainable Production: A key focus will be on sourcing the precursors from renewable feedstocks. Nonanedioic acid (azelaic acid) can be produced industrially via the ozonolysis of oleic acid from vegetable oils, making it a bio-based building block. nbinno.com Similarly, the 2,3-dihydroxypropyl moieties are derived from glycerol, a byproduct of biodiesel production. Future research will aim to optimize these bio-based production routes. d-nb.infonih.gov

Circular Economy Approaches:

Mechanical Recycling: Investigating the feasibility of melt-reprocessing thermoplastic polymers made from this monomer. The challenge lies in minimizing degradation during recycling.

Chemical Recycling: This is a highly promising route for polyesters. eurekalert.orgrsc.org Processes like methanolysis or glycolysis can break down the polymer into its constituent monomers or oligomers, which can then be purified and used to produce virgin-quality polymer, thus closing the loop. rsc.orgnrel.govbohrium.com Developing efficient and selective catalysts for the depolymerization of these specific polyesters will be a major research challenge. eurekalert.org The goal is to create a closed-loop system where the material can be infinitely recycled without loss of quality, a cornerstone of the circular economy. zerocarbonacademy.comcumapol.nl

Q & A

Basic: What analytical techniques are recommended to confirm the purity and structural integrity of Bis(2,3-dihydroxypropyl) nonanedioate in synthetic batches?

Answer:

- Step 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Use H and C NMR to verify ester linkage formation and hydroxyl group positions. Compare chemical shifts with analogous dihydroxypropyl esters (e.g., 2,3-dihydroxypropyl 4-hydroxybenzoate ). - Step 2: Infrared (IR) Spectroscopy

Identify characteristic peaks for ester carbonyl (~1740 cm) and hydroxyl groups (~3400 cm). Reference IR libraries for similar compounds (e.g., dodecanoic acid esters ). - Step 3: High-Performance Liquid Chromatography (HPLC)

Employ reverse-phase HPLC with a C18 column and UV detection (210–220 nm) to quantify purity. Use a gradient elution of acetonitrile/water (e.g., 60:40 to 90:10) to resolve residual reactants .

Advanced: How can researchers design a stability study to evaluate the hydrolytic degradation of this compound under physiological pH conditions?

Answer:

- Experimental Design:

- Data Interpretation:

- Use kinetic modeling (e.g., pseudo-first-order) to calculate half-life.

- Compare degradation pathways with structurally similar esters (e.g., bis(2-n-butoxyethyl) phthalate ).

Advanced: What methodological approaches resolve contradictions in reported thermodynamic properties (e.g., solubility, melting point) of this compound across studies?

Answer:

- Source Analysis:

- Identify variables such as solvent purity (e.g., residual water in hygroscopic solvents) and crystallization conditions (e.g., cooling rates).

- Validation Protocol:

Basic: What synthetic routes are documented for this compound, and what are critical optimization parameters?

Answer:

- Route 1: Esterification of Nonanedioic Acid with Glycerol

- Route 2: Transesterification

Advanced: How can surface plasmon resonance (SPR) be applied to study the interaction between this compound and serum proteins?

Answer:

- Sensor Chip Functionalization:

- Immobilize human serum albumin (HSA) on a carboxymethyl dextran chip using EDC/NHS chemistry .

- Binding Assay:

Basic: What precautions are necessary when handling this compound in aqueous reaction systems?

Answer:

- Hygroscopicity Mitigation:

- Store the compound in desiccated containers with silica gel.

- Conduct reactions under inert atmosphere (N/Ar) to prevent hydrolysis.

- Waste Disposal:

Advanced: What computational methods predict the environmental fate of this compound in aquatic ecosystems?

Answer:

- QSPR Modeling:

- Ecotoxicology Profiling:

- Use ECOSAR to predict acute toxicity to Daphnia magna. Compare with phthalate analogs (e.g., bis(2-n-butoxyethyl) phthalate LC data ).

Basic: How should researchers address discrepancies in NMR spectral data for this compound between synthetic batches?

Answer:

- Variable Identification:

- Resolution Strategy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.